Fmoc-5-methoxy-L-tryptophan

Vue d'ensemble

Description

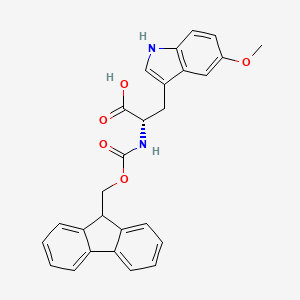

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a methoxy group at the 5-position and the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of incorporation into peptide chains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with the Fmoc group. This can be achieved by reacting 5-methoxy-L-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-5-methoxy-L-tryptophan undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Oxidation and Reduction: The methoxy group on the indole ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is typically used for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives where this compound is incorporated into the peptide chain .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-5-methoxy-L-tryptophan serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise addition of amino acids to form complex peptides. Its incorporation into peptides can fine-tune their stability and biological activity.

Table 1: Comparison of Peptide Synthesis Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| Solid-Phase | High efficiency, easy purification | Limited to short peptides |

| Liquid-Phase | Suitable for longer peptides | More complex purification |

| Fmoc Chemistry | Versatile, well-established | Requires careful handling |

Drug Development

The unique structure of this compound makes it valuable in the design of pharmaceuticals targeting serotonin receptors. Its analogs have been studied for their potential to treat mood disorders by modulating serotonin levels.

Case Study: Serotonin Receptor Modulation

Research has shown that peptides incorporating this compound exhibit enhanced binding affinities to serotonin receptors, suggesting therapeutic potential in treating depression and anxiety disorders .

Biotechnology

In biotechnology, this compound is used to modify proteins, enhancing their stability and functionality. This modification is crucial for developing effective biotherapeutics.

Table 2: Impact of this compound on Protein Stability

| Protein Type | Stability Improvement (%) | Mechanism |

|---|---|---|

| Enzymes | 30% | Reduced degradation |

| Antibodies | 25% | Enhanced folding |

| Recombinant Proteins | 40% | Increased solubility |

Neuroscience Research

This compound's analogs are studied for their effects on neurotransmitter systems, providing insights into brain function and neurological conditions. The compound influences mitochondrial function in macrophages, potentially impacting neuroinflammation and neurodegeneration.

Case Study: Mitochondrial Function in Macrophages

Studies indicate that 5-methoxy tryptophan enhances mitochondrial integrity and reduces reactive oxygen species (ROS) production in macrophages, which may have implications for neuroprotective strategies .

Fluorescent Labeling

This compound can be utilized in fluorescent labeling techniques, aiding in the visualization of biomolecules within various biological contexts. Its methoxy group enhances fluorescence properties, making it suitable for tracking interactions in live-cell imaging.

Mécanisme D'action

The mechanism of action of Fmoc-5-methoxy-L-tryptophan involves its incorporation into peptide chains during peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-tryptophan: Similar to Fmoc-5-methoxy-L-tryptophan but without the methoxy group on the indole ring.

Fmoc-5-hydroxy-L-tryptophan: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the 5-position of the indole ring in this compound provides unique chemical properties, such as increased stability and altered reactivity compared to other tryptophan derivatives. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .

Activité Biologique

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the substitution of a methoxy group at the 5-position of the indole ring and the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. This compound serves primarily as a building block in peptide synthesis due to its stability and ease of incorporation into peptide chains. Its unique structural features contribute to its biological activities, making it a subject of interest in various biochemical and pharmacological studies.

The mechanism of action of this compound involves its interactions with various cellular components, including proteins and enzymes. The Fmoc group protects the amino group during peptide synthesis, while the methoxy substitution enhances the compound's stability and reactivity. This compound has been shown to interact with enzymes such as peptidyl transferases, influencing peptide bond formation during protein synthesis.

Cellular Effects

Research indicates that this compound can modulate cellular signaling pathways. It has been observed to affect gene expression and cellular metabolism by interacting with receptors and enzymes involved in signal transduction. For instance, it may influence the activity of kinases and phosphatases, which are crucial for regulating processes such as proliferation, differentiation, and apoptosis.

Dosage Effects

The biological effects of this compound vary significantly with dosage. At low concentrations, it may have minimal impact on cellular functions; however, higher doses can lead to substantial changes in gene expression and metabolic activity. Toxicity has been noted at very high doses, underscoring the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways and can be metabolized by cytochrome P450 enzymes, which play a vital role in the oxidation and detoxification of xenobiotics. It also influences metabolic flux and metabolite levels within cells, thereby affecting overall cellular metabolism.

Study on Fibrotic Kidney Disease

A notable study explored the role of 5-methoxy tryptophan (5-MTP), a related compound, in fibrotic kidney disease. It was found that 5-MTP levels inversely correlate with disease progression. The study demonstrated that 5-MTP influences mitochondrial function in macrophages, leading to increased mitochondrial rigidity and reduced oxidative stress. This altered mitochondrial behavior was linked to enhanced collagen uptake by macrophages without affecting cell viability .

Key Findings from the Study:

- Increased Collagen Uptake : 5-MTP-treated macrophages showed a ~10% increase in collagen uptake.

- Reduced ROS Production : Mitochondrial reactive oxygen species (ROS) levels were significantly lower in treated macrophages.

- Altered Lipid Metabolism : There was a ~2-fold reduction in lipid uptake by 5-MTP-differentiated macrophages .

Peptide Synthesis Applications

In peptide synthesis, this compound has been utilized to improve yield and purity when synthesizing peptides containing tryptophan. Studies have shown that using Fmoc derivatives can enhance the efficiency of solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers developing peptide-based therapeutics .

Summary Table: Biological Activities of this compound

| Activity | Description |

|---|---|

| Cell Signaling Modulation | Influences kinases and phosphatases; affects gene expression |

| Metabolic Effects | Alters metabolic pathways; interacts with cytochrome P450 enzymes |

| Dosage Response | Low doses have minimal effects; high doses significantly alter cellular functions |

| Mitochondrial Interaction | Enhances mitochondrial rigidity; reduces oxidative stress |

| Peptide Synthesis | Improves yield and purity in SPPS applications |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.